molecular formula C13H14N2O3 B14791255 3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

Cat. No.: B14791255
M. Wt: 246.26 g/mol
InChI Key: DXRDBEPLCGUYCF-UHFFFAOYSA-N
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Description

(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a nitrophenyl group attached to a prop-2-en-1-one backbone, with a pyrrolidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves a condensation reaction between 4-nitrobenzaldehyde and 1-pyrrolidinylacetone. The reaction is catalyzed by a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the enone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The enone moiety can participate in nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted enones with various nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds.

    Materials Science: In the development of organic electronic materials.

    Chemical Biology: As a probe for studying enzyme-catalyzed reactions involving enones.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitrophenyl group can participate in electron transfer reactions, while the enone moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes or other biological targets.

Comparison with Similar Compounds

  • (E)-3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
  • (E)-3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Uniqueness: (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methoxy and chloro analogs. This makes it particularly useful in applications requiring specific redox or nucleophilic characteristics.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2

InChI Key

DXRDBEPLCGUYCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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